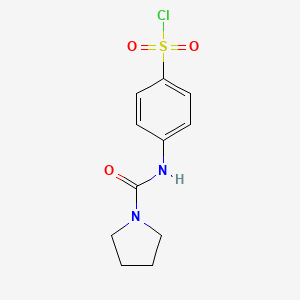![molecular formula C26H20ClN3O2S2 B2678593 2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide CAS No. 1114636-40-6](/img/no-structure.png)
2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide” is a type of quinazolinone derivative . Quinazolinones are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .
Synthesis Analysis
A four-step synthetic route was developed for the synthesis of novel fused quinazolinones, quinazolino[3,4-a]quinazolinones, and isoinodolo[2,1-a]quinazolino[1,2-c]quinazolineones . The reaction of isatoic anhydride and different amines gave various 2-aminobenzamides . Then, the reaction of 2-aminobenzamides with 2-nitrobenzaldehyde followed by the reduction of the nitro group afforded 2-(2-aminophenyl)-3-aryl-2,3-dihydroquinazolin-4(1H)-one derivatives . Finally, the reaction of these compounds with aromatic aldehydes or 2-formylbenzoic acid led to the formation of the corresponding products .Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, including “2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide”, is characterized by a benzene ring fused with a pyrimidine ring . The various substitutions around the quinazolinone system can significantly change their biological activity due to changes in their physicochemical properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinazolinone derivatives include the reaction of isatoic anhydride with different amines to produce various 2-aminobenzamides . This is followed by the reaction of 2-aminobenzamides with 2-nitrobenzaldehyde and the subsequent reduction of the nitro group . The final step involves the reaction of the resulting compounds with aromatic aldehydes or 2-formylbenzoic acid .Aplicaciones Científicas De Investigación
- The compound’s unique structure and functional groups make it a promising candidate for cancer research. Researchers have explored its potential as an anticancer agent by studying its effects on tumor cell lines. Further investigations into its mechanism of action and potential synergies with existing chemotherapeutic drugs are ongoing .
- Inflammation plays a crucial role in various diseases. Researchers have investigated the anti-inflammatory effects of this compound, aiming to develop novel anti-inflammatory drugs. Its ability to modulate inflammatory pathways and reduce cytokine production is of interest .
- Viral infections remain a global health concern. Preliminary studies suggest that this compound exhibits antiviral activity against certain viruses. Researchers are exploring its potential as a therapeutic agent against viral pathogens, including RNA and DNA viruses .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, require effective treatments. Some studies have indicated that this compound may have neuroprotective properties. Investigations focus on its ability to prevent neuronal damage and enhance cognitive function .
- Chronic pain management is an ongoing challenge. Researchers have evaluated this compound’s analgesic properties, particularly in animal models. Its interaction with pain receptors and modulation of pain pathways warrant further exploration .
- Bacterial infections continue to pose a threat to public health. Initial studies suggest that this compound exhibits antibacterial activity against certain strains. Researchers are investigating its potential as a new class of antibiotics or as an adjunct therapy .
Anticancer Activity
Anti-inflammatory Properties
Antiviral Research
Neuroprotective Effects
Analgesic Potential
Antibacterial Applications
Direcciones Futuras
The future directions for research on “2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide” and similar compounds could involve further investigation into their diverse biological activities, including their potential as anti-inflammatory, antitubercular, and antiviral agents . Additionally, further studies could explore the impact of various substitutions on the quinazolinone system on their biological activity .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-chloroaniline with 2-thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid ethyl ester followed by cyclization with sulfur and chlorination. The resulting compound is then reacted with N-ethyl-N-phenylacetamide to yield the final product.", "Starting Materials": [ "3-chloroaniline", "2-thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid ethyl ester", "sulfur", "chlorine", "N-ethyl-N-phenylacetamide" ], "Reaction": [ "3-chloroaniline is reacted with 2-thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate to form an intermediate.", "The intermediate is then cyclized with sulfur to form a thiazole ring and chlorinated to introduce a chlorine atom at the 3-position of the phenyl ring.", "The resulting compound is then reacted with N-ethyl-N-phenylacetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product, 2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide." ] } | |
Número CAS |
1114636-40-6 |
Nombre del producto |
2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide |
Fórmula molecular |
C26H20ClN3O2S2 |
Peso molecular |
506.04 |
Nombre IUPAC |
2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N-ethyl-N-phenylacetamide |
InChI |
InChI=1S/C26H20ClN3O2S2/c1-2-28(19-11-4-3-5-12-19)22(31)16-29-24-23(17-9-8-10-18(27)15-17)34-26(33)30(24)21-14-7-6-13-20(21)25(29)32/h3-15H,2,16H2,1H3 |
SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC(=CC=C5)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



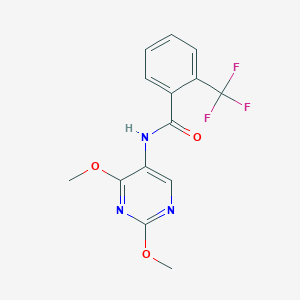
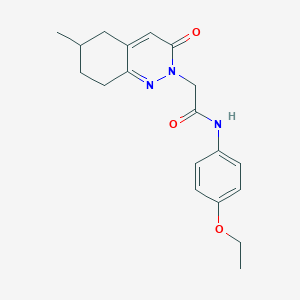
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2678515.png)
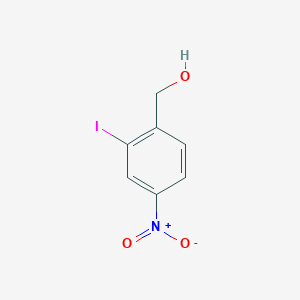
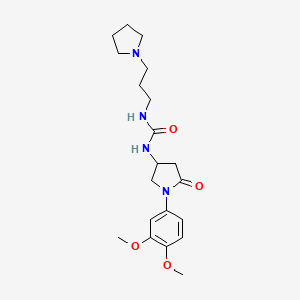
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2678518.png)
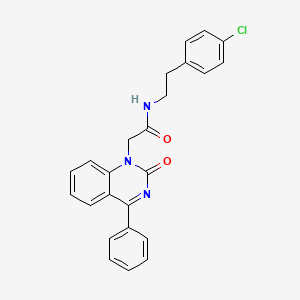
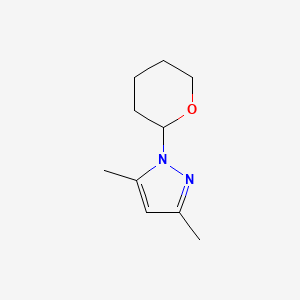
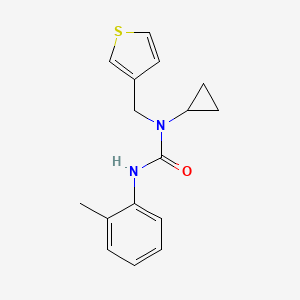
![(Z)-1-benzyl-3-(((4-nitrophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2678526.png)
![3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2678527.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2678530.png)
